Manganese neononanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

93918-16-2 |

|---|---|

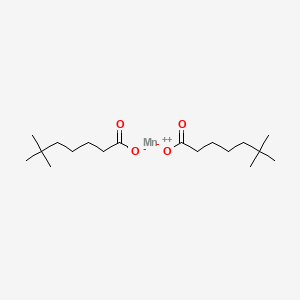

Molecular Formula |

C18H34MnO4 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

6,6-dimethylheptanoate;manganese(2+) |

InChI |

InChI=1S/2C9H18O2.Mn/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

GVFSWTBQAVOAIM-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Manganese Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition mechanism of manganese neodecanoate. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize or study the thermal properties of metal carboxylates. This document synthesizes available data, outlines experimental methodologies for characterization, and presents a logical workflow for investigating the thermal degradation of such materials.

Introduction

Manganese neodecanoate is a metal-organic compound widely used as a drier in inks, paints, and coatings, and as a catalyst in various chemical processes.[1] Its thermal stability and decomposition characteristics are critical parameters for its application, storage, and safe handling. The thermal decomposition of manganese neodecanoate involves the breakdown of the molecule into manganese oxides and various organic fragments. Understanding this mechanism is crucial for optimizing its performance in various applications and for ensuring process safety.

When heated, manganese neodecanoate, like other metal carboxylates, undergoes a series of reactions leading to the formation of solid inorganic residues and volatile organic compounds. The primary hazardous decomposition products include carbon dioxide, carbon monoxide, and manganese oxides.

Proposed Thermal Decomposition Mechanism

While a definitive, step-by-step thermal decomposition mechanism for manganese neodecanoate is not extensively detailed in the public literature, a plausible pathway can be proposed based on the analysis of similar manganese carboxylates and related metal-organic compounds. The decomposition is expected to proceed through the following key stages:

-

Initial Decarboxylation: The primary step in the thermal decomposition of many metal carboxylates is the cleavage of the carboxylate group (–COO–) from the manganese center. This process leads to the liberation of carbon dioxide (CO₂) and the formation of a highly reactive organomanganese intermediate. Studies on other manganese carboxylates have shown that decarboxylation is a key initial step.

-

Decomposition of the Organic Ligand: Following decarboxylation, the remaining neodecyl alkyl group undergoes further fragmentation. This can involve a series of complex reactions including C-C bond cleavage, hydrogen abstraction, and the formation of various volatile organic compounds. The specific products will depend on the reaction conditions, such as temperature and the presence of oxygen.

-

Formation of Manganese Oxides: The manganese-containing intermediates will subsequently react, often with oxygen from the atmosphere or from the carboxylate group itself, to form various manganese oxides. The final manganese oxide phase (e.g., MnO, Mn₂O₃, Mn₃O₄) is dependent on the temperature and the oxygen partial pressure during the decomposition process.

Below is a diagram illustrating a generalized proposed decomposition pathway for a metal carboxylate like manganese neodecanoate.

Caption: Proposed general thermal decomposition pathway.

Quantitative Data

Table 1: Thermal Decomposition Data for Analogous Manganese Carboxylates

| Compound | Onset Melting Point (°C) | Decomposition Start Temperature (°C) |

| Manganese Laurate | 104.95 | 287.35 |

| Manganese Palmitate | 111.27 | >287.35 |

| Manganese Stearate | 114.69 | >287.35 |

Source: Data adapted from a study on the synthesis and characterization of manganese carboxylates.[2] The study notes that manganese palmitate and stearate have higher degradation temperatures than manganese laurate.

Experimental Protocols

The characterization of the thermal decomposition mechanism of manganese neodecanoate requires a suite of analytical techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the mass loss at each stage.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of manganese neodecanoate (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically run under a controlled atmosphere, such as dry nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min). This allows for the study of decomposition in both inert and oxidative environments.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset and completion temperatures of decomposition stages and the percentage of mass loss at each stage. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, similar to TGA.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks often indicate decomposition. The area under the peaks can be integrated to determine the enthalpy of the transition.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the volatile products released during thermal decomposition.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Experimental Setup: The outlet of the TGA furnace is connected to the inlet of the MS or the gas cell of the FTIR via a heated transfer line to prevent condensation of the evolved gases.

-

TGA Program: A standard TGA experiment is performed as described in section 4.1.

-

Data Acquisition: As the sample decomposes, the evolved gases are continuously analyzed by the MS or FTIR. Mass spectra or infrared spectra are collected at regular intervals throughout the TGA run.

-

Data Analysis: The intensity of specific mass-to-charge ratios (for MS) or characteristic infrared absorption bands (for FTIR) are plotted as a function of temperature and correlated with the mass loss events observed in the TGA curve. This allows for the identification of the evolved gas species at each decomposition stage.

The logical workflow for a comprehensive thermal analysis of a metal carboxylate is depicted in the following diagram.

Caption: A logical workflow for the thermal analysis of manganese neodecanoate.

Conclusion

The thermal decomposition of manganese neodecanoate is a complex process involving decarboxylation, fragmentation of the organic ligand, and the formation of manganese oxides. While a detailed mechanistic study specifically for manganese neodecanoate is not widely published, a general pathway can be inferred from the behavior of similar metal carboxylates. A comprehensive understanding of its thermal properties requires a multi-faceted analytical approach, primarily utilizing thermogravimetric analysis, differential scanning calorimetry, and evolved gas analysis. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this and related metal-organic compounds. Further research focusing on the kinetics and the precise identification of all decomposition products would be beneficial for a more complete understanding of the decomposition mechanism.

References

Manganese Neodecanoate: A Technical Review of Its Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese neodecanoate is a versatile organometallic compound with significant industrial applications. As a manganese salt of neodecanoic acid, it functions primarily as a catalyst in various chemical processes. This technical guide provides an in-depth review of its primary applications, focusing on its role as a paint drier, a rubber adhesion promoter, and a potential vapor phase corrosion inhibitor. The information presented is curated from scientific literature and patents to provide a comprehensive resource for researchers and professionals in relevant fields.

Application as a High-Performance Paint Drier

Manganese neodecanoate is a highly effective primary drier for paints, inks, and coatings.[1] It promotes the oxidative crosslinking of alkyd resins, accelerating the drying process. A significant driver for its use is the increasing regulatory pressure on cobalt-based driers, which have been classified as potentially carcinogenic.[2] Manganese neodecanoate offers a viable, less toxic alternative without compromising performance.

Performance Data

Recent studies have demonstrated that manganese neodecanoate, particularly when combined with an amine-based ligand, can outperform traditional cobalt driers in certain aspects. The following tables summarize the quantitative data from a comparative study of a novel cobalt-free drier based on manganese neodecanoate (DICNATE MV130A) and a conventional cobalt-based drier.

Table 1: Paint Formulation Used for Drier Performance Testing [2]

| Component | Percentage (%) |

| Alkyd Resin | 60.0 |

| Titanium Dioxide | 25.0 |

| Mineral Spirits | 14.5 |

| Anti-skinning Agent | 0.5 |

Table 2: Drier Formulations [2]

| Drier System | Metal Content on Resin Solid (%) |

| Conventional Co/Zr/Ca | Co: 0.05, Zr: 0.20, Ca: 0.20 |

| Mn-based (DICNATE MV130A)/Zr/Ca | Mn: 0.01, Zr: 0.20, Ca: 0.20 |

| Mn-based (DICNATE MV130A)/Zr/Ca | Mn: 0.02, Zr: 0.20, Ca: 0.20 |

| Mn-based (DICNATE MV130A)/Zr/Ca | Mn: 0.03, Zr: 0.20, Ca: 0.20 |

Table 3: Drying Time Comparison [2]

| Drier System | Set-to-Touch Time (hours) | Tack-Free Time (hours) | Hard-Dry Time (hours) |

| Conventional Co/Zr/Ca | 2.5 | 4.5 | 7.0 |

| Mn-based (0.01% Mn) | 2.8 | 4.8 | 6.5 |

| Mn-based (0.02% Mn) | 2.7 | 4.7 | 6.8 |

| Mn-based (0.03% Mn) | 2.6 | 4.6 | 6.9 |

As indicated in the data, the manganese neodecanoate-based drier with 0.01% manganese content achieved a faster hard-dry time compared to the conventional cobalt drier.[2]

Experimental Protocols

A common method for the synthesis of manganese neodecanoate involves the reaction of a manganese salt with neodecanoic acid. The following is a generalized protocol based on patent literature:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a reflux condenser is charged with neodecanoic acid and a suitable solvent (e.g., mineral spirits).

-

Addition of Manganese Source: A manganese source, such as ground manganese metal or manganese oxide, is slowly added to the heated mixture (typically 60-100°C).

-

Reaction: The temperature is raised and maintained to facilitate the reaction. Water is often added to promote the reaction.

-

Completion and Filtration: The reaction is monitored until completion. The resulting product is then filtered to remove any unreacted solids.

-

Solvent Adjustment: The final product is typically a solution of manganese neodecanoate in a hydrocarbon solvent, with the metal content adjusted to a specific percentage (e.g., 8% Mn).[1]

The drying performance of manganese neodecanoate in a paint formulation can be evaluated using standardized methods such as ASTM D1640 (Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings at Room Temperature). A common apparatus used is a drying time recorder.

-

Sample Preparation: The paint is formulated with the desired concentration of the manganese neodecanoate drier system.

-

Film Application: A uniform film of the paint is applied to a glass strip using a film applicator.

-

Drying Time Recorder: The glass strip is placed on the drying time recorder, and a hemispherical needle is lowered onto the wet film.

-

Tracking: The recorder moves the needle along the film at a constant speed over a set period (e.g., 24 hours).

-

Evaluation: The track left by the needle is evaluated to determine the different stages of drying:

-

Set-to-touch: The point where the needle no longer leaves a clear track.

-

Tack-free: The point where the needle no longer picks up any paint.

-

Hard-dry: The point where the needle no longer leaves any impression on the film.

-

Visualization of the Paint Curing Process

The following diagram illustrates the general workflow for evaluating the efficacy of a paint drier.

Caption: Workflow for Paint Drier Performance Evaluation.

Application as a Rubber Adhesion Promoter

Manganese neodecanoate is also utilized as a component in adhesion-promoting systems for rubber compositions. It enhances the adhesion between rubber and reinforcing materials, such as steel cords in tires. While cobalt salts have traditionally dominated this application, manganese-based promoters are being explored as alternatives.

Performance Data

Detailed quantitative performance data for manganese neodecanoate as a primary adhesion promoter is not as readily available in public literature as it is for paint driers. However, patents suggest its use in combination with other components, such as novolac resins, to create an effective adhesion-promoting system. The evaluation of such systems typically involves measuring the force required to separate the rubber from the reinforcing material after vulcanization.

Table 4: Typical Components of a Rubber Adhesion Test Compound

| Component | Function |

| Natural Rubber | Base Polymer |

| Carbon Black | Reinforcing Filler |

| Zinc Oxide | Activator |

| Stearic Acid | Activator |

| Antioxidants/Antiozonants | Protection |

| Sulfur | Curing Agent |

| Accelerators | Curing Agent |

| Adhesion Promoter | e.g., Manganese Neodecanoate System |

Experimental Protocols

The adhesion of rubber to metal cords is typically evaluated using methods outlined in ASTM D429 (Standard Test Methods for Rubber Property—Adhesion to Rigid Substrates).

-

Sample Preparation: A rubber compound containing the manganese neodecanoate-based adhesion promoter is prepared. Steel cords are embedded in the uncured rubber.

-

Vulcanization: The assembly is cured under heat and pressure in a mold to vulcanize the rubber and promote adhesion.

-

Adhesion Testing: The force required to pull the steel cord out of the vulcanized rubber is measured using a tensile testing machine. The results are often reported as force per unit length of the embedded cord. The failure mode (e.g., rubber-to-metal, rubber-cohesive) is also noted.

Visualization of the Adhesion Promotion Logic

The following diagram illustrates the logical relationship in the application of manganese neodecanoate as a rubber adhesion promoter.

Caption: Logical Flow of Rubber Adhesion Promotion.

Potential Application as a Vapor Phase Corrosion Inhibitor (VPCI)

The use of manganese neodecanoate as a vapor phase corrosion inhibitor is an area of potential application, though less documented than its roles as a drier and adhesion promoter. VPCI are compounds that can be applied to a metal surface via the vapor phase to form a protective layer that inhibits corrosion. The carboxylate nature of manganese neodecanoate suggests it could have affinity for metal surfaces.

Performance Data

Specific quantitative data on the performance of manganese neodecanoate as a VPCI is not widely available in the reviewed literature. Evaluation would involve exposing metal coupons to a controlled atmosphere containing the vapor of the inhibitor and measuring the extent of corrosion compared to a control.

Experimental Protocols

Standard test methods for evaluating VPCI efficacy, such as those from NACE International (e.g., TM0208), could be adapted to test manganese neodecanoate.

-

Test Setup: A sealed container is prepared with a source of humidity and the VPCI.

-

Sample Exposure: A prepared metal coupon (e.g., steel) is suspended in the vapor space, not in direct contact with the VPCI.

-

Controlled Environment: The container is maintained at a specific temperature and humidity for a set duration.

-

Corrosion Evaluation: The coupon is then removed and evaluated for the extent of corrosion, either visually or by measuring mass loss.

Visualization of the VPCI Mechanism

The following diagram illustrates the proposed mechanism of action for a vapor phase corrosion inhibitor.

Caption: Proposed Mechanism of Vapor Phase Corrosion Inhibition.

Conclusion

Manganese neodecanoate is a commercially significant compound with well-established applications as a paint drier and emerging use as a rubber adhesion promoter. Its role as a cobalt-free alternative in these applications is a key driver for its continued use and research. While its potential as a vapor phase corrosion inhibitor is plausible, further research is needed to validate its efficacy and establish performance data. The experimental protocols and data presented in this guide provide a foundation for further investigation and application of this versatile manganese carboxylate.

References

An In-depth Technical Guide to Manganese Neodecanoate: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese neodecanoate (CAS Number: 27253-32-3) is a manganese salt of neodecanoic acid. It is primarily utilized in industrial applications as a drier in paints, varnishes, and inks, and as a catalyst in various chemical reactions. For researchers and professionals in drug development, understanding the physicochemical properties, toxicological profile, and safe handling procedures of such organometallic compounds is paramount for both experimental design and laboratory safety. This guide provides a comprehensive overview of manganese neodecanoate, with a focus on quantitative data, safety protocols, and logical workflows for its use in a research environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of manganese neodecanoate is presented in the table below. This data is essential for understanding the behavior of the compound in various experimental settings.

| Property | Value | Reference |

| CAS Number | 27253-32-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₀H₃₈MnO₄ | [1][2][3][4][6] |

| Molecular Weight | 397.45 g/mol | [1][2][3][4][6] |

| Appearance | Varies; can be a solid or a liquid, often described as purple or brown | [3] |

| Density | Approximately 1.09 g/cm³ at 20°C | [4] |

| Boiling Point | Data varies, with some sources indicating >250 °C and others around 156 °C. This variation may be due to the presence of solvents in commercial preparations. | [3] |

| Flash Point | Data varies, with values ranging from 96 °C to 114.1 °C. | [3] |

| Water Solubility | 1.46 g/L at 20°C | [4] |

Toxicological Data

Understanding the toxicological profile of manganese neodecanoate is critical for risk assessment and the implementation of appropriate safety measures. The available data, primarily from animal studies, is summarized below.

| Toxicological Endpoint | Value | Species | Reference |

| LD50 (Oral) | 2066 mg/kg | Rat | |

| LD50 (Dermal) | > 3640 mg/kg | Rat | |

| Skin Irritation | Causes skin irritation. | [1][7] | |

| Eye Irritation | Causes serious eye irritation. | [1] | |

| Sensitization | May cause an allergic skin reaction. | [1] | |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | [5] | |

| Aquatic Toxicity | Harmful to aquatic life with long lasting effects. | [5] |

Safety and Handling

The following section outlines a detailed protocol for the safe handling of manganese neodecanoate in a laboratory setting. This protocol is based on the information provided in Safety Data Sheets (SDS) and general best practices for handling organometallic compounds.

Engineering Controls

-

Ventilation: Work with manganese neodecanoate should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or creating aerosols.

-

Eye Wash Station and Safety Shower: An easily accessible eye wash station and safety shower must be available in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling the substance.

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: If working outside of a fume hood where inhalation of vapors or aerosols is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a suitable container for disposal.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling and use of manganese neodecanoate in a research laboratory.

Signaling Pathways

To date, there is no readily available scientific literature describing specific signaling pathways that are directly modulated by manganese neodecanoate. The primary biological effects of this compound are related to the toxicological properties of manganese and its organic ligand, which are generally associated with irritation and potential organ damage upon repeated or prolonged exposure, rather than specific receptor-mediated signaling events. Research in this area is limited, and the compound is not typically used in studies aimed at elucidating signaling pathways.

Conclusion

Manganese neodecanoate is an industrially significant organometallic compound. For researchers, a thorough understanding of its properties and a strict adherence to safety protocols are essential. The data and guidelines presented in this technical guide are intended to provide a foundation for the safe and effective use of manganese neodecanoate in a laboratory setting. As with any chemical, it is imperative to consult the most recent Safety Data Sheet before use and to conduct a thorough risk assessment for any new experimental procedure.

References

- 1. prisco.com [prisco.com]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. Manganese(2+) neodecanoate | C20H38MnO4 | CID 22315822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. manganese neodecanoate CAS#: 27253-32-3 [amp.chemicalbook.com]

An In-depth Technical Guide to the Solubility of Manganese Neodecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese neodecanoate, a metallic soap, sees diverse applications, including its use as a drier in inks and coatings, a catalyst in chemical reactions, and potentially in other industrial and research settings.[1][2] For professionals in research and drug development, understanding its solubility in various organic solvents is paramount for formulation, reaction engineering, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of manganese neodecanoate, outlines detailed experimental protocols for its quantitative determination, and discusses the general principles governing the solubility of metal carboxylates in organic media.

Introduction to Manganese Neodecanoate

Manganese neodecanoate is the manganese salt of neodecanoic acid. Neodecanoic acid is a mixture of isomers of carboxylic acids with the chemical formula C10H20O2. Consequently, manganese neodecanoate is not a single chemical entity but a mixture of manganese salts of these branched-chain carboxylic acids. This structural variability can influence its physical properties, including solubility.

Qualitative Solubility of Manganese Neodecanoate

Metal soaps are generally characterized by a polar metallic head and a non-polar hydrocarbon tail. This amphiphilic nature dictates their solubility behavior.

-

Non-Polar Solvents (e.g., Aliphatic and Aromatic Hydrocarbons): Manganese neodecanoate is expected to be sparingly soluble in non-polar solvents like hexane and other aliphatic hydrocarbons. Some commercial products are available as solutions of manganese neodecanoate in dearomatized hydrocarbon mixtures, indicating at least a degree of solubility in these solvent types. Its solubility in aromatic hydrocarbons like toluene and xylene is also likely to be limited.[3][4]

-

Polar Aprotic Solvents (e.g., Ketones, Ethers): Solvents like methyl ethyl ketone (MEK) and diethyl ether are expected to be moderate solvents for manganese neodecanoate.

-

Polar Protic Solvents (e.g., Alcohols): Metal soaps generally exhibit higher solubility in alcohols compared to non-polar solvents.[3][5] Therefore, manganese neodecanoate is expected to be more soluble in ethanol and isopropanol. The hydroxyl group of the alcohol can interact with the polar head of the metal carboxylate, facilitating dissolution.

It is important to note that the solubility of metal carboxylates can also be influenced by factors such as temperature and the presence of small amounts of water or other coordinating species.[4]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for manganese neodecanoate in common organic solvents is not publicly available. The table below is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent Category | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Aliphatic Hydrocarbons | n-Hexane | |||

| Mineral Spirits | ||||

| Aromatic Hydrocarbons | Toluene | |||

| Xylene | ||||

| Alcohols | Ethanol | |||

| Isopropanol | ||||

| Ketones | Methyl Ethyl Ketone | |||

| Esters | Ethyl Acetate |

Experimental Protocol for Determining Solubility

The following is a detailed, generalized experimental protocol for determining the solubility of manganese neodecanoate in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for sparingly soluble solids.

4.1. Materials and Equipment

-

Manganese neodecanoate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Glass vials with screw caps

-

Oven

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of manganese neodecanoate to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the manganese neodecanoate. The evaporation should be carried out in a well-ventilated fume hood.

-

Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

4.3. Data Calculation

-

Mass of the solvent: (Mass of vial + solution) - (Mass of vial + dried solute)

-

Mass of the dissolved solute: (Mass of vial + dried solute) - (Mass of empty vial)

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of solvent in mL) * 100

Visualization of Experimental Workflow and Logical Relationships

To aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of manganese neodecanoate.

Caption: Factors influencing the solubility of manganese neodecanoate in organic solvents.

Signaling Pathways and Drug Development Applications

A thorough review of scientific literature did not reveal any established signaling pathways directly involving manganese neodecanoate in a biological context. Research on manganese-related signaling pathways typically focuses on the biological effects of the manganese ion (Mn²⁺) itself, particularly in the context of neurotoxicity.[6][7][8][9][10] These studies investigate the impact of manganese ions on pathways such as the insulin-like growth factor (IGF) signaling pathway and those involving mitogen-activated protein kinases (MAPKs).[7][8][9]

The role of manganese compounds in drug development is an area of active research, with some studies exploring manganese-based catalysts for the synthesis of drug-like molecules.[11][12] However, specific applications of manganese neodecanoate in drug delivery or as an active pharmaceutical ingredient have not been identified in the reviewed literature.

Conclusion

While quantitative solubility data for manganese neodecanoate remains to be systematically determined and published, this guide provides a foundational understanding based on the principles of metal carboxylate chemistry. The provided experimental protocol offers a robust framework for researchers to generate reliable solubility data tailored to their specific solvent systems and conditions. The absence of information on direct interactions with biological signaling pathways suggests an open area for future investigation, should such applications be considered. For professionals in drug development and other scientific fields, a systematic experimental approach to determining solubility will be crucial for the effective formulation and application of this compound.

References

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. Manganese Neodecanoate | VALIREX Mn 8 Neo Ester [csm.umicore.com]

- 3. Solutions of soaps in organic solvents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Solutions of soaps in organic solvents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]

- 7. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Signal Transduction Associated with Mn-induced Neurological Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Manganese makes its mark in drug synthesis | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 12. news-medical.net [news-medical.net]

A Theoretical Exploration of Manganese Neodecanoate: A Quantum Chemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese neodecanoate, a complex organometallic compound, plays a crucial role as a drier in various industrial applications, including inks, paints, and coatings.[1] Its catalytic activity is intrinsically linked to its electronic structure and geometry. While experimental studies have elucidated its macroscopic properties, a detailed understanding at the molecular level remains an area of active investigation. This technical guide provides a comprehensive overview of a theoretical approach to characterizing manganese neodecanoate using quantum chemical calculations. Due to a lack of specific published computational studies on manganese neodecanoate, this paper outlines a robust, hypothetical computational workflow based on established methodologies for similar manganese complexes.[2][3][4][5][6] The methodologies detailed herein, including Density Functional Theory (DFT) calculations, serve as a foundational framework for future computational research. This guide is intended for researchers, scientists, and professionals in drug development seeking to apply computational chemistry techniques to understand and predict the behavior of complex manganese compounds.

Introduction to Manganese Neodecanoate

Manganese neodecanoate is a manganese salt of neodecanoic acid.[7][8][9] It is characterized by the chemical formula C₂₀H₃₈MnO₄ and a molecular weight of approximately 397.45 g/mol .[8][9][10][11] The neodecanoate ligand is a bulky, branched-chain carboxylate, which imparts solubility in nonpolar solvents, a key property for its use in coatings and inks. The central manganese atom can exist in various oxidation states, with Mn(II) being common.[8][10] The coordination environment of the manganese ion is crucial to its catalytic activity, which involves redox cycling.

Hypothetical Computational Methodology

Given the absence of specific literature on the quantum chemical calculations of manganese neodecanoate, a detailed, hypothetical experimental protocol is proposed. This protocol is based on common practices in the computational chemistry of transition metal complexes.[2][3][6]

Model System Construction

Level of Theory

Density Functional Theory (DFT) is the recommended method due to its balance of computational cost and accuracy for transition metal systems.

-

Functional: A hybrid functional, such as B3LYP, is a common starting point. For more accurate electronic structure prediction, especially for systems with potential multi-reference character, range-separated hybrids like CAM-B3LYP or double-hybrid functionals could be employed. Functionals like PBE0 have also been used for manganese complexes.[2][12]

-

Basis Set: A double-zeta basis set with polarization functions, such as def2-SVP, is suitable for initial geometry optimizations. For more accurate single-point energy calculations and property predictions, a triple-zeta basis set like def2-TZVP is recommended.[2]

-

Solvation Model: To simulate the behavior in a relevant medium, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used, with a solvent such as toluene to mimic the nonpolar environment where manganese neodecanoate is often used.[2]

Computational Workflow

The following diagram outlines the proposed computational workflow for the quantum chemical analysis of manganese neodecanoate.

Caption: A flowchart of the proposed quantum chemical calculation workflow.

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be generated from the proposed computational workflow. The values presented are hypothetical and for illustrative purposes only.

Table 1: Optimized Geometric Parameters

| Parameter | Hypothetical Value | Description |

| Mn-O Bond Length (Å) | 2.15 | Average distance between Mn and coordinating O atoms. |

| O-Mn-O Angle (°) | 65.0 | Bite angle of the bidentate neodecanoate ligand. |

| Dihedral Angle (°) | 15.0 | Torsion angle defining the ligand conformation. |

Table 2: Calculated Electronic Properties

| Property | Hypothetical Value | Description |

| HOMO Energy (eV) | -5.8 | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy (eV) | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (eV) | 4.6 | A measure of electronic excitability. |

| Mulliken Charge on Mn | +1.5 | Partial atomic charge on the manganese center. |

Table 3: Simulated Spectroscopic Data

| Spectrum | Key Feature (Hypothetical) | Wavenumber/Wavelength | Description |

| Infrared (IR) | C=O Stretch | 1650 cm⁻¹ | Vibrational frequency of the carboxylate carbonyl group. |

| UV-Visible | d-d transition | 550 nm | Electronic transition between manganese d-orbitals. |

Visualization of Molecular Orbitals

The electronic structure of manganese neodecanoate can be visualized through its molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for understanding its reactivity.

Caption: A diagram illustrating the nature of HOMO and LUMO in manganese neodecanoate.

Potential Signaling Pathways and Logical Relationships in Catalysis

The catalytic activity of manganese neodecanoate as a drier involves a redox cycle where the manganese ion shuttles between different oxidation states. This process facilitates the formation of radicals that initiate the polymerization of oils and resins in coatings. A simplified logical relationship for this catalytic cycle is depicted below.

Caption: A diagram showing the key steps in the catalytic action of manganese neodecanoate.

Conclusion and Future Directions

This technical guide has presented a hypothetical yet comprehensive framework for the quantum chemical investigation of manganese neodecanoate. By employing the detailed computational workflow, researchers can gain valuable insights into the geometric, electronic, and spectroscopic properties of this industrially significant compound. The presented data, while illustrative, highlights the potential of computational chemistry to elucidate the structure-activity relationships that govern the performance of manganese neodecanoate as a catalyst. Future work should focus on performing these calculations on realistic models, validating the computational results against experimental data, and exploring the reaction mechanisms of its catalytic cycles in greater detail. Such studies will be invaluable for the rational design of more efficient and environmentally benign catalysts for a wide range of applications, including in the development of new materials and pharmaceuticals.

References

- 1. Manganese Neodecanoate | VALIREX Mn 8 Neo D60 [csm.umicore.com]

- 2. Computational Exploration of Stereoelectronic Relationships in Manganese‐Catalyzed Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. link.aps.org [link.aps.org]

- 4. A mechanistic study of the manganese porphyrin-catalyzed C–H isocyanation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Density functional theory calculated data of different electronic states and bond stretch isomers of tris(trifluoroacetylacetonato)-manganese(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substance Information - ECHA [echa.europa.eu]

- 8. guidechem.com [guidechem.com]

- 9. 27253-32-3 CAS MSDS (manganese neodecanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Manganese(2+) neodecanoate | C20H38MnO4 | CID 22315822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

The Evolution of Manganese Carboxylate Catalysts: An In-depth Technical Guide

A comprehensive overview of the historical development, mechanistic insights, and synthetic applications of manganese carboxylate catalysts for researchers, scientists, and drug development professionals.

Manganese carboxylates have emerged as a versatile and sustainable class of catalysts in organic synthesis. Their low cost, low toxicity, and rich redox chemistry have driven their application in a wide array of chemical transformations, from industrial-scale oxidation and polymerization to intricate C-H functionalization and pharmaceutical synthesis. This technical guide provides a detailed exploration of the historical development of manganese carboxylate catalysts, presenting key milestones, quantitative performance data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams.

Historical Milestones in Manganese Carboxylate Catalysis

The utility of manganese compounds in promoting chemical reactions has been recognized for over a century, with early applications focusing on their siccative (drying) properties in paints and varnishes. This effect is a direct result of the catalytic oxidation of unsaturated oils, a process mediated by manganese salts of long-chain carboxylic acids (manganese carboxylates) like manganese stearate.[1][2] These early observations laid the groundwork for the broader exploration of manganese carboxylates as oxidation catalysts.

A significant milestone in the development of manganese carboxylate catalysis occurred in 1968 with the discovery that manganese(III) acetate can mediate the oxidative addition of acetic acid to alkenes to form γ-lactones.[3] This reaction, proceeding through a radical mechanism, opened the door for the use of Mn(OAc)₃ in a variety of carbon-carbon bond-forming reactions.

The subsequent decades witnessed a burgeoning interest in manganese catalysis, driven by the pursuit of more sustainable and economical chemical processes.[4][5] Researchers began to explore the use of manganese(II) acetate and other manganese carboxylates in a range of oxidation and polymerization reactions.[6][7] The ability of manganese catalysts to activate C-H bonds has been a particularly active area of research, offering novel strategies for the late-stage functionalization of complex molecules, a critical aspect of drug discovery.[1]

More recently, the development of well-defined manganese complexes with carboxylate and other ancillary ligands has enabled greater control over catalyst activity and selectivity.[8] These modern catalysts have shown remarkable efficiency in a variety of transformations, including hydrogenation, dehydrogenation, and hydroelementation reactions.[8]

Quantitative Data on Catalyst Performance

The performance of manganese carboxylate catalysts has evolved significantly over time, with advancements in ligand design and reaction engineering leading to improved yields, turnover numbers (TONs), and turnover frequencies (TOFs). The following tables summarize key quantitative data for selected reactions, illustrating this historical progression.

Table 1: Manganese-Catalyzed Oxidation of Hydrocarbons

| Catalyst | Substrate | Product | Year | Yield (%) | TON | TOF (h⁻¹) | Reference |

| Mn(OAc)₂/Co(OAc)₂ | p-Xylene | Terephthalic Acid | 1960s | 90-97 | - | - | [9] |

| MnO₂ | Ethylbenzene | Ethylbenzene hydroperoxide, etc. | - | - | - | - | [10] |

| Mn(OAc)₂/MgO | Fluorene | 9-Fluorenone | 2022 | 96 | - | - | [11] |

| Mn oxide | Methane | Methyl Ester | - | ~30 | 1440 µmol g⁻¹ h⁻¹ | - | [10] |

Table 2: Manganese-Catalyzed Polymerization

| Catalyst | Monomer(s) | Polymer | Year | Yield (%) | Molecular Weight (kDa) | Đ (PDI) | Reference |

| Mn(CO)₅Br | Isobutyl vinyl ether | Poly(isobutyl vinyl ether) | 2021 | Up to 99 | Controlled | Low | [12] |

| Mn-MACHO pincer complex | 1,4-Diacetylbenzene, 1,4-Benzenedimethanol | Polyarylalkylketone | 2024 | 90 | - | - | [13] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a common manganese carboxylate catalyst and a general procedure for a representative catalytic oxidation reaction.

Synthesis of Manganese(III) Acetate Dihydrate

Manganese(III) acetate dihydrate is a versatile oxidant and catalyst precursor. A common laboratory-scale synthesis involves the oxidation of manganese(II) acetate with potassium permanganate in acetic acid.

Procedure:

-

In a 5-liter, 4-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, a solution of 428.7 g of manganese(II) acetate tetrahydrate in 3000 mL of glacial acetic acid is heated to 110°C.

-

Finely ground potassium permanganate (68.2 g) is added in small portions through the condenser over a 20-minute period, while maintaining the temperature at 110°C.

-

The reaction mixture is heated for an additional 20 minutes and then cooled.

-

The cooled mixture is poured into 750 mL of water and left to crystallize overnight.

-

The resulting solid is collected by filtration, washed with diethyl ether, and air-dried to yield manganese(III) acetate dihydrate.[6]

General Procedure for Aerobic Oxidation of Alkylarenes

This protocol describes a typical procedure for the aerobic oxidation of an alkylarene using a heterogeneous manganese oxide catalyst.

Procedure:

-

To a reaction vessel, add the manganese catalyst (e.g., 0.1 g of Mg₆MnO₈-MA), the alkylarene substrate (0.5 mmol), and the solvent (e.g., 2 mL of n-octane).

-

Pressurize the vessel with 1 atmosphere of oxygen.

-

Stir the reaction mixture at the desired temperature (e.g., 50°C) for the specified time (e.g., 1-5 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product yield can be determined by gas chromatography (GC) analysis. The catalyst can be recovered by filtration for reuse.[11]

Mechanistic Insights and Signaling Pathways

The catalytic activity of manganese carboxylates is intrinsically linked to the ability of manganese to cycle between different oxidation states (e.g., Mn(II), Mn(III), Mn(IV), and even higher states). The carboxylate ligands play a crucial role in stabilizing these various oxidation states and modulating the catalyst's reactivity.

Radical Mechanism in Mn(OAc)₃-Mediated Oxidations

Manganese(III) acetate is a potent one-electron oxidant that can initiate radical reactions. In the oxidation of enolizable carbonyl compounds, for instance, Mn(OAc)₃ abstracts an electron to form an α-oxoalkyl radical. This radical can then participate in a variety of subsequent reactions, including addition to alkenes. The resulting radical intermediate can be further oxidized by another equivalent of Mn(OAc)₃ to a carbocation, which can then undergo elimination or trapping by a nucleophile.[3]

Figure 1: Radical mechanism of Mn(OAc)₃-mediated oxidation.

Catalytic Cycle for Aerobic Oxidation

In aerobic oxidation reactions catalyzed by manganese(II) carboxylates, the catalytic cycle is believed to involve the activation of molecular oxygen. The Mn(II) center can coordinate to O₂, leading to the formation of a manganese-peroxo or -oxo species. This highly reactive intermediate is then capable of abstracting a hydrogen atom from the substrate, initiating the oxidation process. The catalyst is regenerated through subsequent steps involving electron and proton transfer.

Figure 2: Proposed catalytic cycle for aerobic C-H oxidation.

Applications in Drug Development and Industry

The versatility of manganese carboxylate catalysts has led to their adoption in various industrial processes and has shown significant promise in the field of drug development.

In industry, manganese and cobalt carboxylates are key components of the catalyst system used in the Amoco process for the large-scale production of terephthalic acid from p-xylene, a crucial monomer for polyethylene terephthalate (PET) plastics.[9] Manganese carboxylates also continue to be used as driers in paints, coatings, and inks.

In the pharmaceutical industry, the ability of manganese catalysts to perform selective C-H oxidation is of particular interest.[1] This allows for the late-stage functionalization of complex drug candidates, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies and the synthesis of drug metabolites. The development of manganese catalysts that can mimic the activity of cytochrome P450 enzymes offers a powerful tool for predicting and understanding drug metabolism.

Conclusion and Future Outlook

The historical development of manganese carboxylate catalysts showcases a journey from their early use as simple siccatives to their current status as sophisticated tools for a wide range of organic transformations. The ongoing research in this field is focused on the design of more efficient and selective catalysts through a deeper understanding of their reaction mechanisms. The development of catalysts that can operate under milder conditions with even greater functional group tolerance will further expand their utility in sustainable chemical synthesis, from the production of bulk chemicals and polymers to the discovery of new pharmaceuticals. The rich and tunable redox chemistry of manganese, coupled with the versatility of carboxylate ligands, ensures that these catalysts will remain at the forefront of innovation in catalysis for years to come.

References

- 1. Heterogeneous Manganese‐Catalyzed Oxidase C−H/C−O Cyclization to Access Pharmaceutically Active Compounds [ouci.dntb.gov.ua]

- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on magnetic manganese as catalysts in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02493E [pubs.rsc.org]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. Manganese-catalyzed hydrogenation, dehydrogenation, and hydroelementation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. First principles investigation of manganese catalyst structure and coordination in the p -xylene oxidation process - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00284A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Potential Research Directions for Manganese Neodecanoate: A Technical Guide for Drug Development and Scientific Innovation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manganese neodecanoate, a compound traditionally utilized as a drying agent in inks and coatings, presents a frontier of untapped potential for biomedical and advanced materials applications.[1][2] Its unique chemical structure, combining a versatile transition metal with a branched-chain carboxylic acid, offers intriguing possibilities in catalysis, medical imaging, and drug delivery. This technical guide outlines promising, yet largely unexplored, research directions for manganese neodecanoate, providing a foundational resource for scientists and drug development professionals. While direct biomedical applications of manganese neodecanoate are not yet established, this document extrapolates from the known chemistry of manganese carboxylates and the catalytic prowess of manganese compounds to propose innovative avenues of investigation. The following sections detail potential applications, suggest experimental protocols, and highlight critical safety considerations to guide future research and development.

Physicochemical Properties of Manganese Neodecanoate

A thorough understanding of the physicochemical properties of manganese neodecanoate is fundamental to exploring its potential applications. The following table summarizes key data points for this compound.

| Property | Value | Reference |

| CAS Number | 27253-32-3 | [3] |

| Molecular Formula | C20H38MnO4 | [4] |

| Molecular Weight | 397.45 g/mol | [4] |

| Appearance | Red-brown liquid | [2] |

| Density | 1.09 g/cm³ at 20°C | [3] |

| Water Solubility | 1.46 g/L at 20°C | [3] |

| Metal Content | Typically 8% Manganese | [2] |

| Solvent (Commercial Preparations) | Dearomatized hydrocarbon mixture or fatty acid ester | [1][2] |

Potential Research Directions

The unique properties of manganese neodecanoate suggest several promising areas for research and development, particularly in fields requiring catalytic activity, magnetic properties, and the ability to form complex structures.

As a Catalyst in Organic Synthesis: C-H Activation

The development of efficient and selective methods for carbon-hydrogen (C-H) bond activation is a significant goal in modern organic synthesis, with profound implications for drug discovery and manufacturing. Manganese has emerged as a cost-effective and less toxic alternative to precious metal catalysts for these reactions.[5][6] Manganese-catalyzed C-H activation often proceeds through a redox-neutral mechanism, offering a step-economical route to complex molecules.[7]

Proposed Research:

Investigation of manganese neodecanoate as a catalyst for the late-stage C-H functionalization of bioactive molecules could yield novel drug candidates.[8] Its solubility in organic solvents may offer advantages in homogeneous catalysis. Key reactions to explore include alkylation, arylation, and amination of complex substrates.

Development of Novel MRI Contrast Agents

Magnetic Resonance Imaging (MRI) is a powerful diagnostic tool, and contrast agents are often used to enhance image quality. Gadolinium-based contrast agents, the current standard, have raised safety concerns, prompting the search for alternatives.[1][9] Manganese-based agents are a promising option due to manganese's paramagnetic properties and biological role.[1][9] While the clinically approved manganese agent, Mn-DPDP, was withdrawn due to stability issues, the development of more stable manganese chelates and nanoparticles continues to be an active area of research.[9][10]

Proposed Research:

Manganese neodecanoate could be explored as a precursor for novel manganese-based MRI contrast agents. Research could focus on two main avenues:

-

Nanoparticle Formulation: Synthesis of manganese oxide nanoparticles stabilized by neodecanoic acid. These nanoparticles could offer high relaxivity and the potential for surface modification for targeted delivery.[11]

-

Chelate Development: While neodecanoic acid itself is a weak chelator, it could be incorporated into more complex ligand structures to improve the stability of the manganese ion in vivo.

Precursor for Manganese-Based Metal-Organic Frameworks (MOFs) for Drug Delivery

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands.[12] Their high surface area, tunable pore size, and potential for functionalization make them attractive candidates for drug delivery systems.[13] Manganese is a biocompatible metal that can be used to construct MOFs.[14]

Proposed Research:

The use of neodecanoic acid as an organic linker in the synthesis of manganese-based MOFs is a novel concept. The branched structure of neodecanoic acid could lead to the formation of MOFs with unique topologies and pore environments. These manganese-neodecanoate MOFs could be investigated for their ability to encapsulate and release therapeutic agents. The release could potentially be triggered by changes in pH or other physiological stimuli.

Proposed Experimental Protocols

The following protocols are suggested starting points for the investigation of manganese neodecanoate in the proposed research directions. These are generalized procedures adapted from literature on similar compounds and will require optimization.

Synthesis of Manganese Neodecanoate

This protocol is adapted from the synthesis of other manganese carboxylates.[15]

Materials:

-

Neodecanoic acid

-

Sodium hydroxide (NaOH)

-

Manganese(II) chloride (MnCl2)

-

Ethanol

-

Deionized water

Procedure:

-

In a reaction vessel, melt neodecanoic acid at 80-85°C.

-

Slowly add a stoichiometric amount of 0.25 M NaOH solution in ethanol to the molten acid with vigorous stirring to form sodium neodecanoate. Maintain the temperature and stirring for 1 hour.

-

In a separate vessel, prepare a 0.20 M solution of MnCl2 in deionized water.

-

Gradually add the MnCl2 solution to the sodium neodecanoate solution while maintaining the temperature at 80-85°C and stirring continuously.

-

A precipitate of manganese neodecanoate will form. Continue stirring for 2-3 hours to ensure complete reaction.

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum.

Characterization:

The synthesized manganese neodecanoate should be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the carboxylate salt, and Thermogravimetric Analysis (TGA) to determine its thermal stability.

Catalytic C-H Activation using Manganese Neodecanoate (Aryl Halide Cross-Coupling)

This protocol is a general procedure for a manganese-catalyzed cross-coupling reaction.

Materials:

-

Aryl halide

-

Grignard reagent

-

Manganese neodecanoate (as catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried Schlenk flask under an inert atmosphere.

-

To the flask, add the aryl halide (1.0 mmol), manganese neodecanoate (0.05 mmol, 5 mol%), and anhydrous THF (5 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add the Grignard reagent (1.2 mmol) to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Manganese-Neodecanoate-Based MOFs

This is a suggested solvothermal synthesis method.

Materials:

-

Manganese(II) salt (e.g., manganese(II) nitrate)

-

Neodecanoic acid

-

A co-linker (e.g., a dicarboxylic acid like terephthalic acid)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a glass vial, dissolve the manganese(II) salt (0.5 mmol), neodecanoic acid (0.25 mmol), and the co-linker (0.25 mmol) in a mixture of DMF (10 mL) and ethanol (2 mL).

-

Seal the vial and place it in a programmable oven.

-

Heat the vial to 120°C over 2 hours and hold at this temperature for 48 hours.

-

Slowly cool the oven to room temperature over 12 hours.

-

Collect the resulting crystals by filtration, wash with fresh DMF, and then with ethanol.

-

Dry the product under vacuum.

Characterization:

The synthesized MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline structure, Brunauer-Emmett-Teller (BET) analysis to determine its surface area and porosity, and TGA for thermal stability.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the proposed experimental workflows.

Caption: Proposed workflow for the synthesis of manganese neodecanoate.

Caption: Workflow for manganese neodecanoate-catalyzed C-H activation.

Relevant Signaling Pathways: Manganese Neurotoxicity

While manganese is an essential trace element, overexposure can lead to neurotoxicity, a condition known as manganism, which shares some features with Parkinson's disease.[16] The mechanisms of manganese-induced neurotoxicity are complex and involve oxidative stress, mitochondrial dysfunction, and protein aggregation.[16][17] Any development of manganese-based therapeutics must consider these potential toxic pathways.

Caption: Simplified signaling pathway of manganese-induced neurotoxicity.

Safety and Toxicological Considerations

The neurotoxicity of manganese is a critical consideration for any potential biomedical application.[16][18] Chronic exposure to high levels of manganese can lead to its accumulation in the brain, particularly in the basal ganglia, causing a neurological disorder known as manganism.[19] The primary route of manganese-induced neurotoxicity is thought to involve oxidative stress, mitochondrial dysfunction, and the aggregation of proteins such as alpha-synuclein.[17][20]

Therefore, any research into manganese neodecanoate for drug development or medical applications must include rigorous toxicological studies. Key areas of investigation should include:

-

In vitro cytotoxicity assays: To determine the concentration at which manganese neodecanoate becomes toxic to various cell types, especially neuronal cells.

-

In vivo biodistribution and clearance studies: To understand how the compound is absorbed, distributed, metabolized, and excreted.

-

Long-term toxicity studies: To assess the potential for manganese accumulation and the development of neurological symptoms with chronic administration.

-

Stability studies: To ensure that the manganese ion does not readily dissociate from the neodecanoate ligand under physiological conditions, as free manganese ions are more likely to be toxic.[10]

Conclusion and Future Outlook

Manganese neodecanoate stands as a compound of significant, yet largely unexplored, potential beyond its current industrial applications. The research directions outlined in this guide—catalysis in organic synthesis, development of MRI contrast agents, and as a precursor for drug-delivering MOFs—represent fertile ground for innovation. While the path to translating these concepts into clinical or commercial applications will require extensive research and rigorous safety evaluations, the foundational chemistry of manganese and its carboxylates suggests a high probability of success. It is our hope that this technical guide will inspire and equip researchers to unlock the full potential of manganese neodecanoate, leading to advancements in medicine and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Manganese Neodecanoate | VALIREX Mn 8 Neo D60 [csm.umicore.com]

- 3. manganese neodecanoate CAS#: 27253-32-3 [m.chemicalbook.com]

- 4. Manganese(2+) neodecanoate | C20H38MnO4 | CID 22315822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mn-Based MRI Contrast Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications and Biological Activity of Nanoparticles of Manganese and Manganese Oxides in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 13. dovepress.com [dovepress.com]

- 14. m.youtube.com [m.youtube.com]

- 15. docsdrive.com [docsdrive.com]

- 16. Role of manganese in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Manganese-Induced Neurotoxicity: New Insights Into the Triad of Protein Misfolding, Mitochondrial Impairment, and Neuroinflammation [frontiersin.org]

- 18. Manganese Induced neurodegenerative diseases and possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Manganese Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Manganese Neodecanoate: A Versatile Catalyst for Polymerization Reactions

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese neodecanoate is a highly effective and versatile catalyst predominantly utilized in the coatings industry as a 'drier' for paints, inks, and varnishes. Its catalytic activity stems from the ability of the manganese ion to cycle between different oxidation states, facilitating the oxidative crosslinking of unsaturated polymers, a process central to the drying and hardening of these materials. Beyond its primary role as a siccative, manganese neodecanoate and related manganese complexes are gaining attention for their potential in various controlled polymerization reactions, offering a less toxic and more sustainable alternative to other transition metal catalysts.

These application notes provide a comprehensive overview of the use of manganese neodecanoate as a polymerization catalyst, with a focus on its well-established role in the oxidative curing of alkyd resins. Additionally, we explore its potential applications in other polymerization methodologies, drawing on data from related manganese-based catalytic systems. Detailed experimental protocols and quantitative data are presented to guide researchers in utilizing this catalyst for their specific applications.

Physicochemical Properties of Manganese Neodecanoate

Manganese neodecanoate is a manganese carboxylate, typically supplied as a red-brown liquid dissolved in a hydrocarbon solvent or fatty acid ester.[1][2]

| Property | Value | Reference |

| Chemical Formula | C20H38MnO4 | [3] |

| CAS Number | 27253-32-3 | [4] |

| Appearance | Red-brown liquid | [1][2] |

| Metal Content | Typically 8% manganese | [1][2] |

| Solvent | Dearomatized hydrocarbon mixture or fatty acid ester | [1][2] |

Applications in Polymerization

Oxidative Curing of Alkyd Resins (Driers)

The most prominent application of manganese neodecanoate is as a primary drier for alkyd-based coatings.[1][2] Alkyd resins are polyesters containing unsaturated fatty acids derived from vegetable oils. The drying process involves the autoxidation of these unsaturated fatty acids, leading to the formation of a crosslinked, solid film. Manganese neodecanoate catalyzes this process by promoting the formation of peroxide radicals, which initiate the polymerization chain reactions.

The general mechanism involves the following steps:

-

Initiation: The Mn(II) catalyst reacts with atmospheric oxygen and hydroperoxides present in the alkyd resin to form Mn(III) and radical species.

-

Propagation: The generated radicals abstract hydrogen atoms from the unsaturated fatty acid chains, creating new carbon-centered radicals. These radicals then react with oxygen to form peroxy radicals.

-

Crosslinking: The peroxy radicals can abstract further hydrogen atoms or combine with other radicals, leading to the formation of C-C and C-O-C crosslinks between the polymer chains.

This protocol describes a typical method for evaluating the efficacy of manganese neodecanoate as a drier in a solvent-borne alkyd paint formulation.

Materials:

-

Long-oil alkyd resin solution (e.g., 70% in white spirit)

-

Manganese neodecanoate solution (8% Mn)

-

Co-catalysts (e.g., calcium neodecanoate, zirconium neodecanoate) - optional

-

Anti-skinning agent (e.g., methyl ethyl ketoxime)

-

Solvent (e.g., white spirit)

-

Pigment (e.g., TiO2) - for formulated paint

-

Glass panels for film application

-

Film applicator (doctor blade)

-

Drying time recorder

-

Hardness tester (e.g., Persoz or König pendulum)

Procedure:

-

Formulation Preparation:

-

In a suitable vessel, combine the alkyd resin, solvent, and pigment (if used) and mix until homogeneous.

-

Add the anti-skinning agent and mix thoroughly.

-

Prepare a series of formulations with varying concentrations of manganese neodecanoate. A typical starting concentration is 0.05% manganese metal based on the solid resin content. If using co-catalysts, their concentrations should also be systematically varied. A control sample with no drier should also be prepared.

-

-

Film Application:

-

Apply the formulated paint onto clean glass panels using a film applicator to ensure a uniform wet film thickness (e.g., 75 µm).

-

-

Drying Time Measurement:

-

Immediately after application, place the coated panels on a drying time recorder. The recorder will track the different stages of drying:

-

Set-to-touch time: The point at which the film is no longer fluid.

-

Tack-free time: The point at which the film does not feel sticky.

-

Dry-hard time: The point at which the film is hard enough to withstand moderate pressure.

-

-

-

Hardness Measurement:

-

After a specified curing time (e.g., 24 hours, 7 days), measure the hardness of the film using a pendulum hardness tester. The results are typically expressed in seconds (Persoz) or number of oscillations (König).

-

Data Presentation:

| Formulation | Mn Conc. (% metal on solid resin) | Ca Conc. (% metal on solid resin) | Zr Conc. (% metal on solid resin) | Set-to-touch time (hours) | Tack-free time (hours) | Dry-hard time (hours) | Hardness (Persoz, s) after 7 days |

| Control | 0 | 0 | 0 | > 24 | > 24 | > 24 | < 20 |

| A | 0.05 | 0 | 0 | 4.5 | 8.0 | 12.5 | 85 |

| B | 0.05 | 0.1 | 0 | 3.0 | 6.5 | 10.0 | 110 |

| C | 0.05 | 0.1 | 0.2 | 2.5 | 5.0 | 8.5 | 135 |

Note: The data presented in the table is illustrative and will vary depending on the specific alkyd resin, formulation, and environmental conditions.

Accelerator for Unsaturated Polyester Resins

Manganese salts, including manganese neodecanoate, can be used as accelerators in the curing of unsaturated polyester (UPR) resins.[5] In this application, the manganese compound is often part of a polymer complex.[5] The curing of UPRs typically involves a radical polymerization of a styrene or other vinyl monomer that is blended with the unsaturated polyester. The reaction is initiated by an organic peroxide (e.g., methyl ethyl ketone peroxide), and the manganese accelerator promotes the decomposition of the peroxide to generate free radicals, thus speeding up the curing process, especially at ambient temperatures.

A patented technology describes the synthesis of manganese-bearing polymer complexes that can be used as accelerators.[5] The general concept involves reacting a manganese salt, such as manganese acetate or potentially manganese neodecanoate, with a pre-formed polymer containing carboxylic acid groups.

This protocol is adapted from a patent describing the synthesis of manganese-containing polymers for use as driers or accelerators.[5]

Materials:

-

Dimeric fatty acids

-

Dehydrated castor oil fatty acids

-

Glycerol

-

Manganese acetate (as a proxy for manganese neodecanoate for which specific protocols are less available)

-

Nitrogen gas supply

-

Reaction vessel with overhead stirrer, thermometer, and distillation setup

Procedure:

-

Charge the reaction vessel with dimeric fatty acids and dehydrated castor oil fatty acids.

-

Heat the mixture to 130°C under a nitrogen blanket.

-

Carefully add glycerol and heat the mixture to 180°C.

-

Remove water from the reaction medium by distillation.

-

Once water removal is complete, cool the reaction mixture to 130°C.

-

Carefully add manganese acetate.

-

Heat the mixture to 180°C to remove acetic acid by distillation.

-

Apply vacuum to remove residual acetic acid.

-

The resulting liquid manganese polymer can be diluted with a suitable solvent.

Potential in Controlled Radical Polymerization (CRP)

While specific protocols for the use of manganese neodecanoate in controlled radical polymerization are not widely published, other manganese complexes have shown significant activity. This suggests that manganese neodecanoate could potentially be adapted for such reactions, likely in the presence of a suitable ligand. Manganese(II) Schiff-base complexes, for example, have been used to mediate the radical polymerization of vinyl acetate.[6] Manganese(III) acetylacetonate has also been employed as an initiator for RAFT polymerization.[7]

These systems operate via mechanisms such as Organometallic-Mediated Radical Polymerization (OMRP) or Reversible Deactivation by Radicals (RDR). The general principle involves the reversible deactivation of the growing polymer chains by the manganese complex, which helps to maintain a low concentration of active radicals and thus control the polymerization, leading to polymers with predictable molecular weights and low dispersity.

Generalized Experimental Protocol for Manganese-Mediated CRP of Vinyl Acetate:

Materials:

-

Vinyl acetate (monomer), freshly distilled

-

Manganese neodecanoate

-

A suitable ligand (e.g., a Schiff base or a nitrogen-containing ligand) - to be screened

-

Radical initiator (e.g., AIBN)

-

Solvent (e.g., toluene)

-

Schlenk flask and line for inert atmosphere

-

Magnetic stirrer and oil bath

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve manganese neodecanoate and the ligand in the solvent. Stir for a period to allow for complex formation.

-

Add the vinyl acetate monomer and the radical initiator to the flask.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80°C).

-

Take samples periodically to monitor conversion (by gravimetry or ¹H NMR) and molecular weight and dispersity (by Gel Permeation Chromatography - GPC).

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry under vacuum.

Expected Data:

| Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | 15 | 5,200 | 1.35 |

| 2 | 32 | 11,500 | 1.28 |